2,2'-Biphenyldiglyoxylaldehyde
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Overview
Description
2,2’-Biphenyldiglyoxylaldehyde is an organic compound characterized by the presence of two aldehyde groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Biphenyldiglyoxylaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2,2’-biphenyldimethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction typically occurs under mild conditions and yields the desired aldehyde compound.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Biphenyldiglyoxylaldehyde may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-Biphenyldiglyoxylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of 2,2’-biphenyldicarboxylic acid.
Reduction: Formation of 2,2’-biphenyldimethanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
2,2’-Biphenyldiglyoxylaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-Biphenyldiglyoxylaldehyde involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This reactivity is exploited in various applications, such as the development of enzyme inhibitors or fluorescent probes.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: A simpler aldehyde with a single aromatic ring.
2,2’-Biphenyldimethanol: The reduced form of 2,2’-Biphenyldiglyoxylaldehyde.
2,2’-Biphenyldicarboxylic Acid: The oxidized form of 2,2’-Biphenyldiglyoxylaldehyde.
Uniqueness
2,2’-Biphenyldiglyoxylaldehyde is unique due to the presence of two aldehyde groups on a biphenyl structure, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and research.
Properties
CAS No. |
56026-26-7 |
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Molecular Formula |
C16H10O4 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
2-[2-(2-oxaldehydoylphenyl)phenyl]-2-oxoacetaldehyde |
InChI |
InChI=1S/C16H10O4/c17-9-15(19)13-7-3-1-5-11(13)12-6-2-4-8-14(12)16(20)10-18/h1-10H |
InChI Key |
SPFQACGIOCIVKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)C=O)C(=O)C=O |
Origin of Product |
United States |
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